molecular formula C24H33NO3 B565295 N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine CAS No. 1329795-88-1

N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

Cat. No.: B565295
CAS No.: 1329795-88-1
M. Wt: 383.532
InChI Key: LZUSDEPYNTZFJD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Venlafaxine was first approved by the FDA in 1993, and its metabolic pathways were extensively studied in subsequent years. Early research identified O-desmethylvenlafaxine (ODV) as the primary active metabolite, while secondary metabolites like N-desmethylvenlafaxine (NDV) and N,N-didesmethylvenlafaxine (NNDV) were later characterized. The discovery of NNDV, also referred to as this compound, emerged from in vitro and in vivo studies examining cytochrome P450-mediated biotransformation processes.

Nomenclature and Classification Systems

Parameter Value
IUPAC Name 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
Synonyms Dinorvenlafaxine, Venlafaxine EP Impurity C
CAS Number 93413-77-5
Molecular Formula C₁₅H₂₃NO₂
Molecular Weight 249.35 g/mol
UNII 3235EO37UJ

This compound is classified as a cyclohexanol derivative and a primary amine, distinct from its parent compound venlafaxine, which contains tertiary amine groups.

Structural Relationship to Venlafaxine and Its Metabolites

This compound differs structurally from venlafaxine through the removal of two methyl groups from the amine moiety. Below is a comparative structural analysis:

Compound Structure Key Features
Venlafaxine (4-Methoxyphenyl)ethylcyclohexanol Tertiary amine with two methyl groups; 4-methoxyphenyl group
O-Desmethylvenlafaxine (4-Hydroxyphenyl)ethylcyclohexanol Loss of methoxy group; retains dimethylamino moiety
N-Desmethylvenlafaxine (4-Methoxyphenyl)ethylcyclohexanol One methyl group removed from amine
N,N-Didesmethylvenlafaxine (4-Methoxyphenyl)ethylcyclohexanol Both methyl groups removed; primary amine moiety

This structural simplification reduces receptor-binding affinity compared to venlafaxine and ODV, which retain serotonin and norepinephrine reuptake inhibition.

Significance in Pharmaceutical Analysis

This compound serves as a critical biomarker in pharmacokinetic studies and therapeutic drug monitoring (TDM). Its detection is essential for understanding:

  • Metabolic Pathways :
    • Venlafaxine undergoes sequential demethylation via CYP2D6, CYP3A4, and CYP2C19 enzymes, producing NDV and NNDV as minor metabolites.
    • NNDV formation indicates extensive hepatic metabolism, particularly in patients with CYP2D6 polymorphisms.
  • Analytical Methods :
    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying NNDV in biological matrices. Key methodologies include:

    Parameter Details
    Extraction Solid-phase extraction (SPE) or protein precipitation with acetonitrile
    Chromatography Chiral columns (e.g., Chirobiotic V) for enantiomeric separation
    Detection Electrospray ionization (ESI) in positive mode; m/z transitions: 249 → 121
    Sensitivity Lower limit of quantification (LLOQ): 0.2–0.5 ng/mL
  • Forensic and Clinical Implications :

    • NNDV levels correlate with venlafaxine’s presystemic metabolism and renal clearance.
    • Stereoselective analysis reveals enantiomeric ratios, aiding in CYP2D6 phenotype assessment.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethylamino]ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3/c1-27-21-10-6-19(7-11-21)14-17-25-18-23(24(26)15-4-3-5-16-24)20-8-12-22(28-2)13-9-20/h6-13,23,25-26H,3-5,14-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUSDEPYNTZFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC(C2=CC=C(C=C2)OC)C3(CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329795-88-1
Record name N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329795881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(4-METHOXYPHENYL)ETHYL) DIDESMETHYLVENLAFAXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY5HCS64F8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Pathways

The action of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine affects the serotonin and noradrenaline pathways. By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and thus influences the biochemical pathways they regulate. These pathways are involved in various physiological processes, including mood regulation and cognitive function.

Result of Action

The molecular and cellular effects of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine’s action are primarily related to its impact on neurotransmitter signaling. By increasing the concentration of serotonin and noradrenaline in the synaptic cleft, it can enhance the signaling of these neurotransmitters and thus influence neuronal activity.

Biochemical Analysis

Biochemical Properties

D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine interacts with various enzymes and proteins in the body. It is reported to be a weak inhibitor of dopamine reuptake. The metabolism of venlafaxine is reported to occur by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine. A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4.

Cellular Effects

Its parent compound, Venlafaxine, is known to influence cell function by blocking the presynaptic reuptake of serotonin and noradrenaline. This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that Venlafaxine, the parent compound, exerts its effects at the molecular level by blocking the presynaptic reuptake of serotonin and noradrenaline. This can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Metabolic Pathways

The metabolic pathways of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine involve the cytochrome P450 (CYP) enzyme CYP2D6 and CYP3A4. These enzymes are involved in the metabolism of many drugs and other xenobiotics.

Biological Activity

N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, also known as N,O-didesmethylvenlafaxine (DDV), is a significant metabolite of venlafaxine, an antidepressant that functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). This article explores the biological activity of DDV, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Venlafaxine and Its Metabolites

Venlafaxine is widely used in the treatment of major depressive disorder and anxiety disorders. Its efficacy is attributed to its ability to inhibit the reuptake of serotonin and norepinephrine in the brain, thereby increasing the availability of these neurotransmitters. Venlafaxine is metabolized into several active metabolites, including O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV), with DDV being another important metabolite.

Table 1: Key Metabolites of Venlafaxine

MetaboliteMechanism of ActionPotency (IC50)
O-desmethylvenlafaxineSNRI activity900 nM
N-desmethylvenlafaxineSNRI activityNot specified
N,O-didesmethylvenlafaxinePotentially similar to ODVNot specified

The primary mechanism through which DDV exerts its effects is similar to that of venlafaxine and ODV. It inhibits the reuptake of serotonin and norepinephrine, which enhances neurotransmitter availability in the synaptic cleft. Unlike many other psychotropic drugs, DDV does not significantly bind to muscarinic, histaminergic, or alpha-1 adrenergic receptors, minimizing potential side effects associated with these interactions .

Clinical Implications

The clinical significance of DDV lies in its role as a metabolite contributing to the overall efficacy of venlafaxine. Variations in metabolic pathways can influence therapeutic outcomes. For instance, genetic polymorphisms in cytochrome P450 enzymes (CYP2D6 and CYP2C19) affect the metabolism of venlafaxine and its metabolites, leading to variations in drug efficacy and safety profiles among patients .

Case Studies

  • Case Study on Metabolic Variability : A report highlighted a patient with unusually high plasma concentrations of venlafaxine due to genetic factors affecting metabolism. The patient exhibited a significantly altered ratio of venlafaxine to ODV, emphasizing the importance of understanding metabolic pathways in optimizing treatment .
  • Neuroprotective Outcomes : In a study investigating the effects of venlafaxine post-stroke, treatment led to enhanced recovery and reduced infarct volume, suggesting that both venlafaxine and its metabolites could play a role in neuroprotection during acute neurological events .

Scientific Research Applications

Pharmacological Properties

N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine has been studied for its pharmacological effects, particularly its role in modulating neurotransmitter systems. It has been shown to inhibit the binding of [3H]imipramine to imipramine receptors in rat brains with an IC50 value of 900 nM, indicating its potential efficacy as an antidepressant agent .

Clinical Applications

The clinical implications of this compound are significant, particularly concerning its use in treating various mood disorders. Venlafaxine is commonly prescribed for:

  • Major Depressive Disorder (MDD) : Demonstrated efficacy in multiple clinical trials for MDD treatment .
  • Generalized Anxiety Disorder (GAD) : Approved for GAD treatment with established clinical effectiveness .
  • Other Disorders : Off-label uses include treatment for obsessive-compulsive disorder (OCD), panic disorder, and neuropathic pain management .

Case Study 1: Pharmacokinetics in Special Populations

A study examined the pharmacokinetic profile of venlafaxine and its active metabolites, including this compound, in patients with hepatic cirrhosis. The results indicated significant alterations in drug clearance and half-life, necessitating dosage adjustments for affected patients .

Case Study 2: Drug Interaction Studies

Research involving micellar electrokinetic chromatography-tandem mass spectrometry has provided insights into drug-drug interactions involving venlafaxine and its metabolites. This technique allows for precise measurement of plasma concentrations, facilitating better understanding of therapeutic efficacy and safety profiles when co-administered with other medications .

Data Tables

The following table summarizes key pharmacological targets and conditions associated with this compound:

Target Condition Potency (IC50)
Imipramine ReceptorDepression900 nM

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Venlafaxine and Analogues

Compound Name Key Structural Features Molecular Formula (Base) Molecular Weight (Base) Pharmacological Role
Venlafaxine -N(CH₃)₂ group, cyclohexanol hydroxyl C₁₇H₂₇NO₂ 277.41 SNRI antidepressant
N-Desmethylvenlafaxine -NH(CH₃) group (monodesmethyl) C₁₆H₂₅NO₂ 263.38 Active metabolite
N,N-Didesmethylvenlafaxine -NH₂ group (didesmethyl) C₁₅H₂₃NO₂ 249.36 Potential metabolite
Deoxy Venlafaxine Lacks cyclohexanol hydroxyl; -N(CH₃)₂ retained C₁₇H₂₇N 245.41 Analytical standard
Venlafaxine Related Compound A -NH(CH₃) group (monodesmethyl, hydrochloride salt) C₁₆H₂₅NO₂·HCl 299.84 Process impurity
2-cyclohexylidene Analog Cyclohexylidene replaces cyclohexanol; -N(CH₃)₂ retained C₁₈H₂₅N 259.39 Structural analog

Functional and Pharmacological Differences

Metabolic and Receptor Binding Implications

  • Venlafaxine: The dimethylamino group enhances lipophilicity, facilitating CNS penetration and serotonin-norepinephrine reuptake inhibition (SNRI) .
  • Its binding affinity for serotonin/norepinephrine transporters is uncharacterized but likely diminished due to the loss of methyl groups, which are critical for hydrophobic interactions with receptors .
  • N-Desmethylvenlafaxine : Retains partial SNRI activity as a major active metabolite, contributing to venlafaxine’s therapeutic effects .

Preparation Methods

Single-Step Reductive Amination

A breakthrough in didesmethylvenlafaxine synthesis is described in WO2008059525A2 , which outlines a single-step reductive amination process starting from 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (cyano intermediate). This method avoids traditional methylation steps, thereby reducing impurity formation.

Reaction Mechanism :
The cyano intermediate undergoes hydrogenation in the presence of a transition metal catalyst (e.g., palladium on carbon or alumina) and an alkylamine. For didesmethylvenlafaxine, ammonia or its salts replace methylamine, directly yielding the demethylated product. The reaction proceeds via:

  • Reduction of the nitrile group to a primary amine.

  • Simultaneous reductive amination to form the ethylamine side chain.

Optimized Conditions :

  • Catalyst : 10% Pd/C or 5% Pd/Al₂O₃

  • Solvent : Methanol (10–20 volumes relative to substrate)

  • Temperature : 20–25°C

  • Hydrogen Pressure : 1–2 atmospheres

  • Reaction Time : 10–22 hours

This method achieves 30–81% conversion efficiency (HPLC analysis) and eliminates formaldehyde, a hazardous reagent used in earlier methods.

N-Methylation of Didesmethylvenlafaxine Precursors

Eschweiler-Clarke Reaction

EP2181982B1 details the use of didesmethylvenlafaxine as a precursor in venlafaxine synthesis via the Eschweiler-Clarke reaction. While this process primarily targets venlafaxine, it indirectly validates methods for producing high-purity didesmethylvenlafaxine.

Key Steps :

  • Methylation : Didesmethylvenlafaxine is treated with formaldehyde and formic acid under reflux.

  • Salt Formation : The product is converted to venlafaxine hydrochloride using isopropanol/HCl.

Challenges :

  • Impurity Formation : Residual formaldehyde leads to adducts (e.g., compound VI in WO2008059525A2).

  • Yield Limitations : Traditional methods report 15–28% yields for venlafaxine, suggesting inefficiencies in precursor synthesis.

Comparative Analysis of Synthesis Routes

Parameter Reductive Amination Eschweiler-Clarke
Steps Single-stepMulti-step
Catalyst Pd/C or Pd/Al₂O₃None (homogeneous conditions)
Key Reagents Ammonia, H₂Formaldehyde, formic acid
Yield 30–81% (conversion)15–28% (reported for venlafaxine)
Purity High (no formaldehyde byproducts)Moderate (requires purification)
Environmental Impact Low (avoids formaldehyde)High (hazardous reagents)

The reductive amination method offers clear advantages in sustainability and scalability, aligning with green chemistry principles.

Environmental and Economic Considerations

Solvent and Catalyst Recycling

Methanol, used in reductive amination, is recoverable via distillation, reducing waste. Palladium catalysts can be reused after filtration, though activity loss after 3–5 cycles necessitates regeneration.

Cost-Benefit Analysis

  • Reductive Amination : Higher initial catalyst costs offset by reduced purification needs.

  • Eschweiler-Clarke : Lower catalyst costs but higher expenses for impurity removal and waste management .

Q & A

Q. What are the recommended analytical methods for quantifying N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine in pharmacokinetic studies?

Reverse-phase HPLC with UV detection is widely used, leveraging relative retention times (RRT) and response factors (RRF) for accurate quantification. For example:

  • Column : C18 (5 µm, 250 × 4.6 mm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v).
  • Detection : 225 nm UV wavelength.
  • System Suitability : Ensure resolution between the compound and impurities (e.g., RRT 0.5–2.2) and verify RRF values (e.g., 1.00 for the parent compound vs. 1.75 for related metabolites) .

Q. How is the compound synthesized, and what purity validation steps are required?

Synthesis typically involves reductive amination of 4-methoxyphenylacetone with cyclohexanol derivatives. Key steps:

  • Intermediate Isolation : Ethyl 2-(N-(4-methoxyphenyl)sulfamoyl)acetate (yield: 79%) is hydrolyzed to the corresponding acetic acid (yield: 82%) .
  • Purity Validation : Use NMR (e.g., δ 3.73 ppm for OCH3), HRMS (e.g., [M-H]⁻ m/z 246.0381), and HPLC (≥93% purity) .

Q. What are the critical stability considerations for storage and handling?

Store in well-closed containers at controlled room temperature (20–25°C). Monitor degradation products like N-desmethylvenlafaxine (RRT 0.4) and hydroxylated metabolites (RRT 1.2–1.8) using stability-indicating HPLC methods .

Advanced Research Questions

Q. How can researchers resolve discrepancies in therapeutic serum concentration ranges for this compound?

Conflicting pharmacokinetic data (e.g., optimal serum levels ranging from 50–400 ng/mL) may arise from inter-individual variability in CYP2D6 metabolism. Mitigation strategies:

  • Population-Specific Modeling : Adjust for age, sex, and co-administered drugs (e.g., valproic acid alters clearance rates) .
  • Therapeutic Drug Monitoring (TDM) : Combine LC-MS/MS quantification with clinical outcome assessments to refine target ranges .

Q. What experimental designs are optimal for characterizing metabolic pathways and active intermediates?

Use in vitro microsomal assays (human liver microsomes) and in vivo radiolabeled tracing:

  • Phase I Metabolism : Incubate with NADPH and identify hydroxylated derivatives (e.g., O-desmethylvenlafaxine) via HRMS.
  • Phase II Metabolism : Detect glucuronide conjugates using β-glucuronidase hydrolysis .

Q. How should researchers address impurities with overlapping chromatographic signals?

For co-eluting impurities (e.g., RRT 1.2–1.3):

  • Orthogonal Methods : Employ HILIC or chiral chromatography to separate stereoisomers.
  • Mass Spectrometry : Use MS/MS fragmentation patterns (e.g., m/z 299.84 for N-methyl derivatives) to distinguish structural analogs .

Q. What strategies improve reproducibility in preclinical toxicity studies?

  • Impurity Profiling : Quantify process-related impurities (e.g., sulfonic acid derivatives) below 0.1% via gradient HPLC .
  • Species-Specific Metabolism : Compare rodent and human metabolite profiles to identify translatable toxicity endpoints .

Methodological Guidance Table

Challenge Recommended Approach Key References
Impurity resolutionHILIC chromatography; MS/MS fragmentation
Metabolic pathway elucidationRadiolabeled tracing + microsomal assays
Population variabilityCovariate-adjusted pharmacokinetic modeling
Stability testingForced degradation studies under acidic/oxidative conditions

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